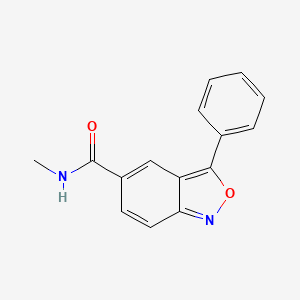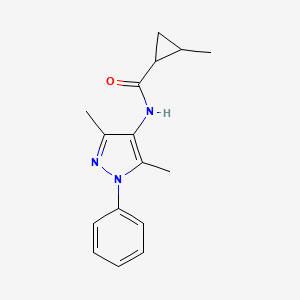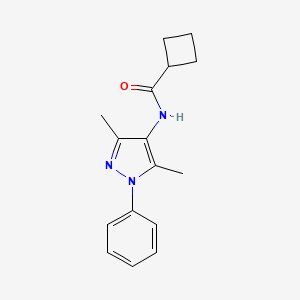
N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide, commonly known as MPBC, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in drug discovery and medical research. MPBC is a heterocyclic compound that belongs to the benzoxazole family and has a molecular weight of 268.3 g/mol. In
Mecanismo De Acción
The exact mechanism of action of MPBC is not fully understood. However, it has been proposed that MPBC exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. MPBC has also been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory.
Biochemical and Physiological Effects:
MPBC has been reported to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MPBC has also been reported to reduce seizure activity in animal models of epilepsy. Additionally, MPBC has been shown to protect against oxidative stress and reduce cell death in animal models of Parkinson's disease and cerebral ischemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPBC has several advantages for lab experiments. It is relatively easy to synthesize and is available in high purity. MPBC is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, MPBC has some limitations for lab experiments. It has a relatively short half-life in the body, which may limit its therapeutic potential. Additionally, MPBC has not been extensively studied in humans, and its safety and efficacy in clinical settings remain unclear.
Direcciones Futuras
There are several future directions for research on MPBC. One potential area of investigation is the development of MPBC-based drugs for the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Another area of research is the exploration of MPBC's potential as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of MPBC and its potential side effects in humans.
Métodos De Síntesis
The synthesis of MPBC involves the condensation reaction of 2-aminobenzophenone and methyl anthranilate in the presence of phosphorus oxychloride. The resulting product is then treated with ammonia to obtain MPBC. This method has been reported to yield MPBC in high purity and yield.
Aplicaciones Científicas De Investigación
MPBC has been extensively studied for its potential applications in drug discovery and medical research. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. MPBC has also been investigated for its neuroprotective effects and has shown promising results in animal models of Parkinson's disease and cerebral ischemia. Additionally, MPBC has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Propiedades
IUPAC Name |
N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-16-15(18)11-7-8-13-12(9-11)14(19-17-13)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWRVDYCUCNDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)

![methyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7456871.png)



![2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7456902.png)

![2-[(7-Fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide](/img/structure/B7456918.png)
![4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]-N-propylbenzamide](/img/structure/B7456922.png)
![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]acetamide](/img/structure/B7456944.png)